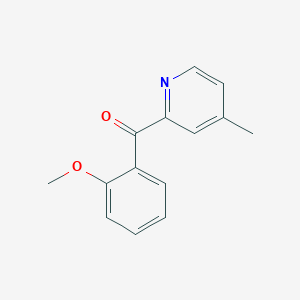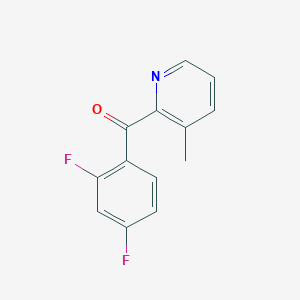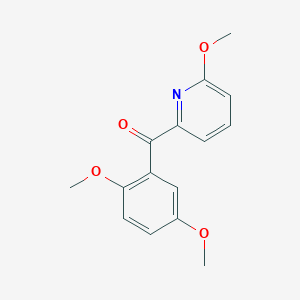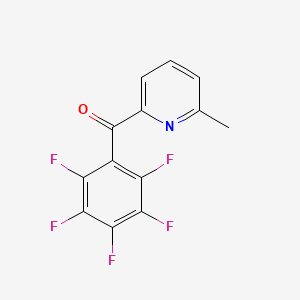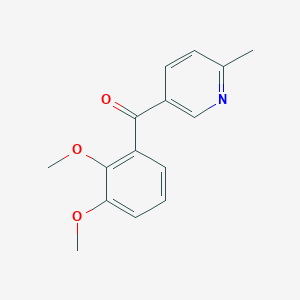
Clorhidrato de indolina-5-carbonitrilo
Descripción general
Descripción
Indoline-5-carbonitrile hydrochloride is a chemical compound with the molecular formula C9H9ClN2 . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .
Synthesis Analysis
The synthesis of indoline derivatives has been a topic of interest in recent years. One approach involves the use of palladium-catalyzed C-H activation, which allows for the construction of indoles and their derivatives from simpler arene precursors . Another method involves an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine at high temperatures .
Molecular Structure Analysis
The molecular structure of Indoline-5-carbonitrile hydrochloride consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The InChI code for this compound is InChI=1S/C9H8N2/c10-6-7-1-2-9-8 (5-7)3-4-11-9/h1-2,5,11H,3-4H2 .
Physical and Chemical Properties Analysis
Indoline-5-carbonitrile hydrochloride has a molecular weight of 144.17 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . Its exact mass and monoisotopic mass are 144.068748264 g/mol . It has a topological polar surface area of 35.8 Ų and a heavy atom count of 11 .
Aplicaciones Científicas De Investigación
Medicamentos contra el cáncer
Las estructuras de indolina se encuentran comúnmente en compuestos naturales y sintéticos con valor medicinal y ahora están comenzando a ser explotadas como la base de varios fármacos . Se han utilizado en el desarrollo de medicamentos contra el cáncer . El anillo de benceno de la indolina puede interactuar con los residuos de aminoácidos de las proteínas de manera hidrófoba, lo que puede ser beneficioso en el tratamiento del cáncer .
Medicamentos antibacterianos
Los alcaloides relacionados con la indolina se han desarrollado completamente como antibióticos . Con la creciente resistencia de las bacterias, los investigadores están recurriendo a la construcción de nuevos andamios de fármacos, y las estructuras de indolina están jugando un papel crucial en esto .
Tratamiento de enfermedades cardiovasculares
Las estructuras de indolina se han utilizado en el tratamiento de enfermedades cardiovasculares . Su estructura y propiedades únicas las hacen adecuadas para el diseño de fármacos en este campo .
Medicamentos antiinflamatorios y analgésicos
Los compuestos de indolina se han utilizado en el desarrollo y síntesis de medicamentos antiinflamatorios y analgésicos . Su estructura única les permite interactuar con varias proteínas y residuos de aminoácidos, lo que los hace efectivos en estos tratamientos .
Medicamentos antivirales
Los derivados de indolina poseen diversas actividades biológicas, incluidas propiedades antivirales . Esto los convierte en un componente clave en el desarrollo de medicamentos para combatir diversas enfermedades virales .
Medicamentos antidiabéticos
Los derivados de indolina también han mostrado potencial en el tratamiento de la diabetes . Sus propiedades y estructuras únicas los convierten en un área de investigación prometedora en el desarrollo de medicamentos antidiabéticos .
Medicamentos antimaláricos
Los derivados de indolina se han estudiado por sus actividades antimaláricas . Esto los convierte en un posible candidato para el desarrollo de nuevos medicamentos antimaláricos .
Medicamentos anticolinesterásicos
Los derivados de indolina han mostrado potencial en el desarrollo de medicamentos anticolinesterásicos . Estos medicamentos se utilizan en el tratamiento de enfermedades como el Alzheimer y la miastenia gravis .
Estas son solo algunas de las muchas aplicaciones potenciales del Clorhidrato de indolina-5-carbonitrilo en la investigación científica. A medida que la investigación continúa, es probable que se descubran aún más aplicaciones .
Mecanismo De Acción
Target of Action
Indoline-5-carbonitrile hydrochloride, like many indole derivatives, has been found to bind with high affinity to multiple receptors These receptors are often the primary targets of the compound and play a crucial role in its mechanism of action
Mode of Action
The mode of action of Indoline-5-carbonitrile hydrochloride involves its interaction with its targets. Indole, an important heterocyclic system, is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This property likely contributes to the interaction of Indoline-5-carbonitrile hydrochloride with its targets, leading to changes in the targets’ function .
Biochemical Pathways
Indoline-5-carbonitrile hydrochloride, as an indole derivative, may affect various biochemical pathways. Indole derivatives have been reported to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Indoline-5-carbonitrile hydrochloride may influence a wide range of biochemical pathways, leading to various downstream effects.
Result of Action
The molecular and cellular effects of Indoline-5-carbonitrile hydrochloride’s action would depend on its specific targets and the biochemical pathways it affects. Given the broad spectrum of biological activities associated with indole derivatives , the compound could potentially have a wide range of molecular and cellular effects.
Direcciones Futuras
Indoline structures are beginning to be exploited as the basic backbone of various drugs. As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The indoline scaffold containing the GEQ analog 3-(9H-fluoren-9-yl)-1-(1H-indol-5-ylcarbonyl)-2,5-pyrrolidinedione potentially inhibits InhA from Mtb with an IC50 of 39.4 μM .
Análisis Bioquímico
Biochemical Properties
Indoline-5-carbonitrile hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including indoline-5-carbonitrile hydrochloride, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. The compound’s ability to interact with multiple receptors and enzymes makes it a versatile tool in biochemical research.
Cellular Effects
Indoline-5-carbonitrile hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways involved in inflammation and cancer . By binding to specific receptors on the cell surface, indoline-5-carbonitrile hydrochloride can alter the expression of genes involved in these pathways, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of indoline-5-carbonitrile hydrochloride involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and receptors, either inhibiting or activating their activity. For instance, indole derivatives have been shown to inhibit enzymes involved in viral replication, thereby exhibiting antiviral properties . Additionally, indoline-5-carbonitrile hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of indoline-5-carbonitrile hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to indoline-5-carbonitrile hydrochloride in in vitro or in vivo studies can result in sustained changes in cellular behavior, depending on the stability of the compound.
Dosage Effects in Animal Models
The effects of indoline-5-carbonitrile hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may be observed . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases, leading to detrimental effects on cellular and organismal health.
Metabolic Pathways
Indoline-5-carbonitrile hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and biological activity. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a key role in their biotransformation . The compound’s effects on metabolic flux and metabolite levels can influence its overall biological activity and efficacy.
Transport and Distribution
The transport and distribution of indoline-5-carbonitrile hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of indoline-5-carbonitrile hydrochloride within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
Indoline-5-carbonitrile hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and influence gene expression. The subcellular localization of indoline-5-carbonitrile hydrochloride is an important factor in determining its biological activity and efficacy.
Propiedades
IUPAC Name |
2,3-dihydro-1H-indole-5-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-2,5,11H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRZEXJPRIRIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-98-5 | |
| Record name | 1H-Indole-5-carbonitrile, 2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


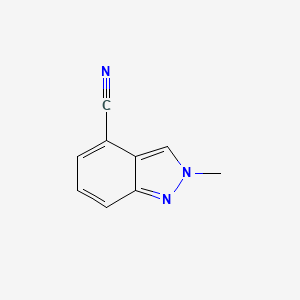

![6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid](/img/structure/B1452965.png)
![6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine](/img/structure/B1452966.png)

![1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1452969.png)
![tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1452970.png)
